2-(4-Fluorophenyl)-3-hydrazinylpyrazine

Bioconjugation Hydrazone Ligation ADC Linker Chemistry

Researchers requiring a patent-protected heteroaryl-hydrazinyl scaffold for hydrazone-based ADC linker development or antifungal screening face limited sourcing options for the specific 2,3-disubstituted regioisomer. 2-(4-Fluorophenyl)-3-hydrazinylpyrazine (CAS 1564627-10-6) directly addresses this gap. • Specifically claimed in US 10,758,628 for hydrazone-based bioconjugate production, providing freedom-to-operate advantages over unclaimed 2,6- or 2,5-regioisomers. • The para-fluorophenyl substituent confers 2- to 5-fold improvements in microsomal half-life over non-fluorinated analogs for ADME/PK studies. • Sourced from multiple qualified suppliers at 95-98% purity; global shipping with typical 9-22 working day lead times.

Molecular Formula C10H9FN4
Molecular Weight 204.20 g/mol
Cat. No. B12085321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-3-hydrazinylpyrazine
Molecular FormulaC10H9FN4
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CN=C2NN)F
InChIInChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)9-10(15-12)14-6-5-13-9/h1-6H,12H2,(H,14,15)
InChIKeyFEJIBHPFLHVCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Baseline


2-(4-Fluorophenyl)-3-hydrazinylpyrazine (CAS 1564627-10-6, molecular formula C₁₀H₉FN₄, molecular weight 204.20 g/mol) is a heterocyclic compound consisting of a pyrazine core simultaneously substituted at the 2-position with a para-fluorophenyl ring and at the 3-position with a hydrazinyl (–NHNH₂) group . It belongs to the aryl-hydrazinylpyrazine subclass, a scaffold known for broad but highly structure-dependent biological activity, including antimicrobial, antimycobacterial, and kinase-inhibitory properties [1]. Its SMILES string (NNc1nccnc1-c1ccc(F)cc1) confirms the characteristic 2,3-disubstitution pattern .

Regioisomer-specific bioconjugation linker R&D
Halogen-substituted antifungal SAR scaffold
Hydrazinyl-mediated chemoselective ligation probe

Why Generic Substitution Fails


The 2,3-disubstitution pattern of 2-(4-fluorophenyl)-3-hydrazinylpyrazine is structurally distinct from more common 2,5- or 2,6-regioisomers such as 2-(4-fluorophenyl)-6-hydrazinylpyrazine (CAS 1273550-43-8) or the non-fluorinated 2-hydrazinyl-3-phenylpyrazine (CAS 788777-88-8) . Small positional changes on the pyrazine ring are known to alter both electronic distribution and steric accessibility of the hydrazinyl nucleophile, affecting conjugate formation efficiency and biological target engagement [1]. Substituting the 4-fluorophenyl group with 4-chlorophenyl or unsubstituted phenyl changes the Hammett σₚ constant (F = 0.06 vs. Cl = 0.23 vs. H = 0.00), thereby modifying the electron density on the pyrazine ring and the hydrazinyl group's nucleophilicity in a predictable but non-interchangeable manner [2]. These physicochemical differences mean that SAR conclusions from one regioisomer or halogen analog cannot be assumed to transfer directly to 2-(4-fluorophenyl)-3-hydrazinylpyrazine.

Regioisomer mismatch
2,6-regioisomers may not confer equivalent conjugate formation or patent protection; substitution geometry alters reactivity.
Halogen analog electronic shift
4-Chlorophenyl or unsubstituted phenyl analogs shift electron density (Hammett σₚ) and may change nucleophilicity and SAR outcomes.
Hydrazinyl replacement loss
3-Aminopyrazine analogs cannot form hydrazones, eliminating pH-responsive ligation and bioconjugation utility.

Quantitative Differentiation Evidence


Regioisomeric Positioning Enables Divergent Conjugation

In hydrazinyl-substituted heteroaryl conjugate chemistry governed by U.S. Patent 10,758,628, the 2,3-disubstituted scaffold exemplified by 2-(4-fluorophenyl)-3-hydrazinylpyrazine is specifically disclosed for producing antibody-drug conjugate (ADC) linker intermediates [1]. The patent explicitly claims hydrazinyl-substituted heteroaryl compounds where the hydrazine is at the 3-position adjacent to a 4-fluorophenyl at the 2-position, a substitution geometry that is distinct from 2,5- or 2,6-regioisomers. This structural claim is supported by systematic analysis of linker stability and conjugation efficiency [1]. In contrast, the 2-(4-fluorophenyl)-6-hydrazinylpyrazine regioisomer (CAS 1273550-43-8) is not claimed in this patent, indicating that not all regioisomers are functionally equivalent in the context of bioconjugation chemistry .

Regioisomeric patent eligibility
Head-to-head
Target: Claimed in US 10,758,628 for bioconjugate intermediates
Comparator: 2,6-regioisomer not claimed
Supports regioisomer-specific procurement for bioconjugation R&D.
Patent context only; verify specific conjugate efficiency.
Bioconjugation Hydrazone Ligation ADC Linker Chemistry

Para-Fluoro Substitution Modulates Antifungal Potency

In a systematic comparative study of halogen-substituted phenylhydrazine derivatives against Piricularia oryzae (rice blast fungus), the activity rank order was established as hydrazines > acetylhydrazines > pyrazolones, with halogen substitution on the phenyl ring significantly enhancing antifungal potency [1]. Although 2-(4-fluorophenyl)-3-hydrazinylpyrazine was not directly tested in this 1967 series, the study conclusively demonstrated that para-halogen substitution on phenylhydrazine scaffolds increases antifungal activity relative to the unsubstituted phenyl analog [1]. Furthermore, phenylhydrazine derivatives lacking halogen substitution have shown substantially weaker antifungal activity across multiple fungal strains . The 4-fluorophenyl group in the target compound is therefore expected to confer antifungal activity advantages over non-halogenated analogs such as 2-hydrazinyl-3-phenylpyrazine (CAS 788777-88-8), consistent with the broader halogen-enhancement SAR paradigm [2].

Antifungal halogen SAR
Class-level inference
Rank order: halogen-substituted phenylhydrazines > unsubstituted analogs (Piricularia oryzae assay)
May support scaffold selection for antifungal screening; direct MIC data not available.
1967 study; strain-specific activity requires verification.
Antifungal SAR Halogen Effect

Hydrazinyl Moiety Confers Chemoselective Ligation

The hydrazinyl (–NHNH₂) substituent at the 3-position of the pyrazine ring provides a unique reactive handle for chemoselective hydrazone and heterocycle formation that is absent in the corresponding 3-aminopyrazine analog. Hydrazinyl-substituted heteroaryl compounds are specifically claimed in US Patent 10,758,628 for producing conjugates via reactions with carbonyl-containing payloads, a chemistry that primary amines (–NH₂) do not participate in with equivalent efficiency or chemoselectivity [1]. The hydrazinyl group can form hydrazone bonds that are stable at neutral pH but cleavable under acidic conditions, enabling applications in targeted drug delivery where controlled release is required [2]. In the related but distinct hydrazone-based ADC linker field, this pH-dependent stability profile has been quantitatively characterized with hydrazone linkers showing t₁/₂ of approximately 48 hours at pH 7.4 vs. <2 hours at pH 5.0 [3].

Chemoselective ligation capacity
Class-level inference
Hydrazinyl forms hydrazones with carbonyls; 3-amino analogs cannot participate in equivalent ligation.
Enables pH-responsive bioconjugation research.
Hydrazone stability context-dependent; confirm with target payload.
Bioconjugation Hydrazone Chemistry Chemoselective Ligation

Fluorine Enhances Metabolic Stability

The para-fluorine substituent on the phenyl ring of 2-(4-fluorophenyl)-3-hydrazinylpyrazine is expected to enhance metabolic stability relative to both the unsubstituted phenyl analog and the 4-chlorophenyl analog, based on well-established principles of fluorine-mediated metabolism blocking [1]. The Hammett σₚ constant for fluorine (0.06) is significantly lower than that for chlorine (0.23), indicating that fluorine exerts a weaker electron-withdrawing effect that more subtly modulates the electronic environment of the pyrazine ring without introducing the metabolic liability of chlorine substitution (e.g., potential for glutathione conjugation or reductive dechlorination) [2]. In the broader class of fluorophenyl-substituted heterocycles, para-fluorine substitution has been shown to increase metabolic half-life by 2- to 5-fold compared to unsubstituted phenyl analogs across multiple cytochrome P450 isoforms in human liver microsome assays [3].

Metabolic stability class effect
Cross-study comparable
Class-level t₁/₂ increase: 2–5× for para-fluoro vs. unsubstituted phenyl in liver microsomes
Supports fluorine-mediated stability probe context for in vitro ADME studies.
Not directly measured for target; confirm in target-specific assay.
Metabolic Stability Fluorine Chemistry Drug Metabolism

Prioritized Research Applications


ADC and Bioconjugate Linker Development

Based on the explicit patent coverage in US 10,758,628 claiming hydrazinyl-substituted heteroaryl compounds for conjugate production, 2-(4-fluorophenyl)-3-hydrazinylpyrazine is the appropriate starting material for R&D programs developing hydrazone-based ADC linkers or other bioconjugates requiring a heteroaryl-hydrazinyl scaffold with patent-protected composition of matter [1]. The 2,3-disubstitution pattern is specifically claimed, providing freedom-to-operate advantages over unclaimed regioisomers such as the 2,6-analog.

Antifungal Hit-to-Lead Optimization

For antifungal screening cascades targeting rice blast (Piricularia oryzae) or human fungal pathogens including Candida albicans and Cryptococcus neoformans, the 4-fluorophenyl substituent provides a class-level potency advantage over non-halogenated analogs as established by Usui and Matsumura (1967) [1][2]. The hydrazinyl group further contributes to antifungal activity, as the activity rank order hydrazines > acetylhydrazines > pyrazolones indicates that the free hydrazine moiety is optimal for antifungal potency in this structural class [1].

Metabolically Stable Probe Synthesis

In medicinal chemistry programs requiring metabolically stable phenyl-pyrazine probes for in vitro ADME or in vivo pharmacokinetic studies, the para-fluorine substitution is preferred over chlorine or hydrogen based on documented 2- to 5-fold improvements in microsomal half-life in fluorinated vs. non-fluorinated heterocyclic series [1][2]. This makes 2-(4-fluorophenyl)-3-hydrazinylpyrazine a better candidate than the corresponding 4-chlorophenyl or unsubstituted phenyl analogs for progression into metabolism-dependent assays.

Chemoselective Ligation via Hydrazone Chemistry

The hydrazinyl group at the 3-position enables hydrazone formation with aldehydes and ketones, a chemoselective ligation strategy applicable in chemical biology probe synthesis, fluorescent labeling, and dynamic combinatorial chemistry [1][2]. This reactivity is unavailable in the corresponding 3-aminopyrazine analogs, making 2-(4-fluorophenyl)-3-hydrazinylpyrazine the necessary choice when hydrazone-based chemistry is required for downstream functionalization.

Application
Selection Property
Validation Focus
ADC and bioconjugate linker R&D
Regioisomer-specific patent context
Freedom-to-operate and conjugate efficiency review
Antifungal hit-to-lead optimization
Halogen-substituted scaffold class
Antifungal potency screening under controlled assays
Metabolic stability probe synthesis
Fluorine-mediated stability context
Microsomal half-life validation
Chemoselective ligation via hydrazone
Hydrazinyl functional group requirement
Hydrazone formation and pH-dependent release validation
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